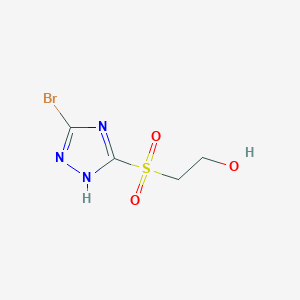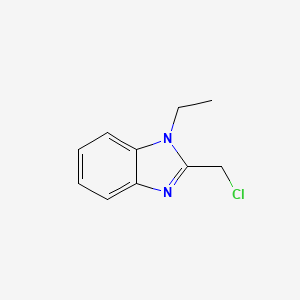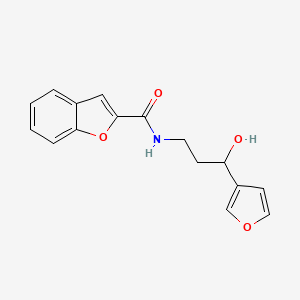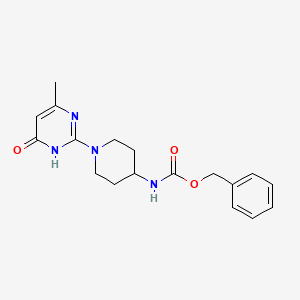
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Corrosion Inhibition
One of the notable applications of related compounds to N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is in the field of corrosion inhibition. A study by Cruz, Martinez, Genescà, and García-Ochoa (2004) on the electrochemical behavior of related imidazoline compounds suggests their effectiveness as corrosion inhibitors in acid media. The efficiency of these inhibitors is attributed to their interaction with the metal surface, highlighting the potential application of similar compounds in protecting metals from corrosion Cruz et al., 2004.
Synthesis of Antitumor Agents
Compounds with structures related to this compound have been explored in the synthesis of antitumor agents. For instance, Wang, Stevens, and Thomson (1994) described alternative syntheses of the antitumor drug temozolomide, avoiding the use of hazardous reagents. This research underscores the importance of such compounds in developing safer and more efficient methodologies for producing antitumor medications Wang et al., 1994.
Cardiac Electrophysiological Activity
Another significant application of related compounds is in cardiac electrophysiology. Morgan and colleagues (1990) explored the synthesis and electrophysiological activity of N-substituted imidazolylbenzamides as class III agents. Their research indicates that these compounds exhibit potency in vitro, comparable to known selective class III agents, suggesting their potential in treating arrhythmias Morgan et al., 1990.
Antimicrobial Activities
The antimicrobial potential of related compounds has also been investigated. Ovonramwen, Owolabi, and Falodun (2021) synthesized and tested the antimicrobial activities of a new compound against various pathogens. Although their specific compound showed no significant activity, the study contributes to the ongoing search for new antimicrobial agents, highlighting the relevance of such structures in developing new therapeutics Ovonramwen et al., 2021.
properties
IUPAC Name |
N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O4S/c1-23(21,22)18-9-8-17(13(18)20)12(19)15-5-7-16-6-4-14-11(16)10-2-3-10/h4,6,10H,2-3,5,7-9H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNNQNJUGLBJCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)NCCN2C=CN=C2C3CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-benzylpiperidin-4-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2556418.png)
![4-(4-(2-Ethoxyphenyl)piperazin-1-yl)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2556419.png)
![8-hydroxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2556420.png)
![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-Amino-2-[3-(2,6-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2556425.png)
![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)benzamide](/img/structure/B2556427.png)

![N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2556429.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3,4-dihydroxyphenyl)-8-methyl-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2556432.png)


![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2556439.png)